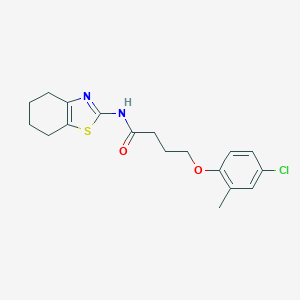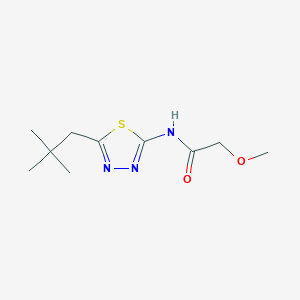![molecular formula C32H27N3O3 B216342 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216342.png)
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), which has been linked to various diseases such as Alzheimer's, bipolar disorder, and diabetes.
作用機序
The mechanism of action of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the inhibition of this compoundβ. This enzyme is involved in various signaling pathways in the body, including the Wnt signaling pathway, which is important for cell growth and differentiation. Inhibition of this compoundβ has been shown to have therapeutic effects in various diseases, including Alzheimer's, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit this compoundβ, which has been linked to the treatment of various diseases, including Alzheimer's, bipolar disorder, and diabetes. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several advantages for lab experiments. It is a potent inhibitor of this compoundβ, which makes it useful for studying the Wnt signaling pathway and its role in various diseases. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, which makes it useful for studying the effects of this compoundβ inhibition on these processes. However, there are limitations to using this compound in lab experiments. Its potency as a this compoundβ inhibitor may make it difficult to study the effects of partial inhibition of this enzyme.
将来の方向性
There are several future directions for the study of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One direction is to further investigate its potential therapeutic applications in diseases such as Alzheimer's, bipolar disorder, and diabetes. Another direction is to study its anti-inflammatory and anti-cancer properties in more detail. Additionally, future research could focus on developing more potent and selective this compoundβ inhibitors based on the structure of this compound.
合成法
The synthesis of 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. The first step involves the reaction of 4-methoxybenzaldehyde and 2-chloropyridine in the presence of sodium hydride to form 4-methoxyphenyl-2-chloropyridine. The second step involves the reaction of the above product with 2,3-dichlorobenzoyl chloride in the presence of triethylamine to form 10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3-dichlorodibenzo[b,e][1,4]diazepine. The final step involves the reduction of the above product with sodium borohydride in the presence of acetic acid to form this compound.
科学的研究の応用
10-benzoyl-3-(4-methoxyphenyl)-11-pyridin-3-yl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit this compoundβ, which is a key enzyme involved in various signaling pathways in the body. This inhibition has been linked to the treatment of several diseases, including Alzheimer's, bipolar disorder, and diabetes. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
特性
分子式 |
C32H27N3O3 |
|---|---|
分子量 |
501.6 g/mol |
IUPAC名 |
5-benzoyl-9-(4-methoxyphenyl)-6-pyridin-3-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H27N3O3/c1-38-25-15-13-21(14-16-25)24-18-27-30(29(36)19-24)31(23-10-7-17-33-20-23)35(28-12-6-5-11-26(28)34-27)32(37)22-8-3-2-4-9-22/h2-17,20,24,31,34H,18-19H2,1H3 |
InChIキー |
DYGSCRGUUAAMON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CN=CC=C6)C(=O)C2 |
正規SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CC=C5)C6=CN=CC=C6)C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-methylbutanamide](/img/structure/B216261.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropanamide](/img/structure/B216265.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylpentanamide](/img/structure/B216266.png)

![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)


![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![2-(4-chlorophenoxy)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216276.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)